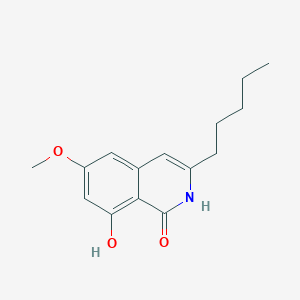
Pyrenocine E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrenocine E is a natural product found in Penicillium waksmanii with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Activity
Pyrenocine A, closely related to Pyrenocine E, exhibits general antibiotic activity against plants, fungi, and bacteria. It shows inhibition in the growth of several plant pathogens and bacteria, acting primarily as a biostatic agent (Sparace, Reeleder, & Khanizadeh, 1987).
Cancer Cell Research
Pyrenocine A demonstrates cytotoxicity against cancer cells and causes arrest in the M phase with monopolar spindle formation in HeLa cells. It's suggested that Pyrenocine A induces this effect through a mechanism different from known spindle poisons, indicating a novel anticancer mechanism (Myobatake et al., 2019).
Anti-Inflammatory Activity
Pyrenocine A, produced by the marine-derived fungus Penicillium paxilli, has been identified to possess anti-inflammatory properties. It is effective in suppressing the activation of macrophages and inhibiting the production of inflammatory cytokines and other inflammatory mediators (Toledo et al., 2014).
Antigen Presentation Mechanism
Pyrenocine B, another compound related to Pyrenocine E, has been identified to inhibit the presentation of endogenous MHC class II-restricted antigens. It targets EpsinR, which mediates endosomal trafficking, suggesting a role in antigen presentation and immune response modulation (Shishido et al., 2014).
Cytotoxic and Antifungal Activities
Pyrenocines, including Pyrenocine E, have shown cytotoxic activities against cancer cell lines and antifungal properties. They are derived from various fungal species and exhibit a range of bioactivities, highlighting their potential as sources of new therapeutic agents (Yang et al., 2014).
Eigenschaften
Produktname |
Pyrenocine E |
|---|---|
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
4-methoxy-5-(3-methoxybutanoyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C12H16O5/c1-7(15-3)5-9(13)12-8(2)17-11(14)6-10(12)16-4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
VYMFDNISAJNCNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC |
Kanonische SMILES |
CC1=C(C(=CC(=O)O1)OC)C(=O)CC(C)OC |
Synonyme |
pyrenocine E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



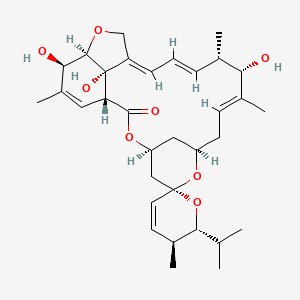
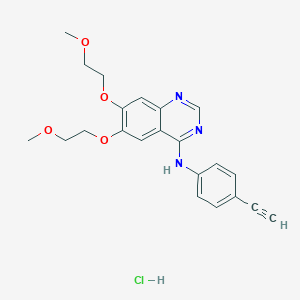
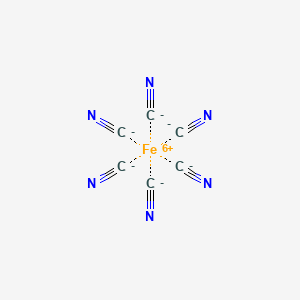
![Benzo[g]pteridine](/img/structure/B1247554.png)
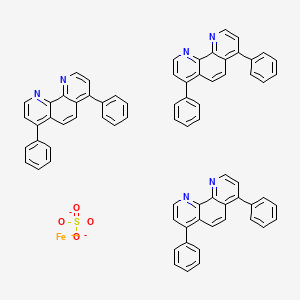

![(2S,3S,4S)-4-acetyl-2-methoxy-3-[(2E)-6-methylhept-2-en-2-yl]cyclohexanone](/img/structure/B1247558.png)
![Bis-{(5,11-diketo-11H-indeno[1,2-c]isoquinoline)-6-propylamino}propane Bis(trifluoroacetate)](/img/structure/B1247559.png)
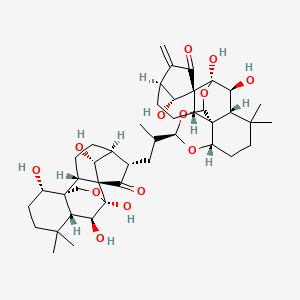
![1-[(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B1247563.png)



